REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[C:13]([C:15]1[S:16][CH:17]=[CH:18][C:19]=1[CH3:20])#[N:14].[CH3:21][Si:22](Cl)([CH3:24])[CH3:23]>C1COCC1.CN1CCCN(C)C1=O>[C:13]([C:15]1[S:16][C:17]([Si:22]([CH3:24])([CH3:23])[CH3:21])=[CH:18][C:19]=1[CH3:20])#[N:14]
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Name
|
|
Quantity
|
51.9 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
9.27 g
|
Type
|
reactant
|
Smiles
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C(#N)C=1SC=CC1C
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
19.1 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
13.6 mL
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Type
|
catalyst
|
Smiles
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CN1C(N(CCC1)C)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
the solution stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was warmed to room temperature over 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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FILTRATION
|
Details
|
the solids filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography on untreated neutral alumina
|
Type
|
WASH
|
Details
|
eluting with 1% diethyl ether in hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1SC(=CC1C)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |